Scutebata A Structural Differentiation: α-Hydroxy-α,β-Unsaturated Lactone Moiety vs. Series Analogs
Scutebata A possesses a rare α-hydroxy group in its α,β-unsaturated lactone ring. Among the seven scutebatas (A–G) isolated from Scutellaria barbata, only scutebatas A, B, and C (compounds 1–3) contain this structural feature, whereas scutebatas D–G lack this hydroxyl substitution [1]. This structural distinction is confirmed by spectroscopic analysis and ROESY data, with the relative configuration of Scutebata A deduced using computational DFT methods [2].
| Evidence Dimension | Presence of α-hydroxy group in α,β-unsaturated lactone ring |
|---|---|
| Target Compound Data | Present (confirmed by spectroscopic analysis and ROESY/DFT) |
| Comparator Or Baseline | Scutebatas D–G: Absent |
| Quantified Difference | Qualitative structural difference (presence vs. absence of hydroxyl substitution) |
| Conditions | Structural elucidation via NMR, MS, ROESY, and computational DFT |
Why This Matters
The α-hydroxy-α,β-unsaturated lactone moiety defines a structural subclass within the scutebata series and may influence chemical reactivity, stability, and biological target recognition—critical considerations for structure-activity relationship (SAR) studies and synthetic derivatization.
- [1] Zhu F, et al. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata. J Nat Prod. 2010;73(2):233-236. PMID: 20078074. View Source
- [2] Zhu F, et al. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata. J Nat Prod. 2010;73(2):233-236. DOI: 10.1021/np900309p. View Source
